![molecular formula C23H26N2O5 B2611008 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-76-0](/img/no-structure.png)
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereoselective Radical Cascade Approach
A study by Ishibashi et al. (1999) explored a stereoselective radical cascade approach to synthesize benzo[a]quinolizidine stereoisomers, showcasing the compound's utility in complex chemical transformations and its potential in the synthesis of stereochemically rich structures (H. Ishibashi, Masatake Inomata, M. Ohba, & M. Ikeda, 1999).
Synthesis and Anticancer Activity
Another significant application was demonstrated in the discovery of novel PI3K inhibitors and anticancer agents, where 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were synthesized and evaluated for their antiproliferative activities, highlighting the compound's role in the development of new anticancer treatments (Teng Shao, Juan Wang, Jian-Gang Chen, et al., 2014).
Polymorphs and Salts Characterization
Research by Khakhlary and Baruah (2014) focused on characterizing polymorphs and salts of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, providing insights into the structural versatility and polymorphism of such compounds, which is crucial for understanding their physicochemical properties and potential applications in pharmaceutical formulations (Prithiviraj Khakhlary & J. Baruah, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form 3,4-diethoxybenzoyl chloride. This intermediate is then reacted with 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine to form the desired product.", "Starting Materials": [ "3,4-diethoxybenzoic acid", "thionyl chloride", "2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: 3,4-diethoxybenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF to form 3,4-diethoxybenzoyl chloride.", "Step 2: 2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethylamine is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as ethyl acetate.", "Step 4: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |
Número CAS |
851405-76-0 |
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.47 |
Nombre IUPAC |
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-20-9-7-16(13-21(20)30-5-2)22(26)24-11-10-17-12-15-6-8-18(28-3)14-19(15)25-23(17)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
QULMTBGPVRRYSB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


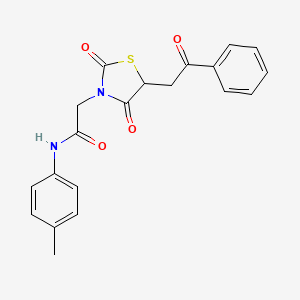
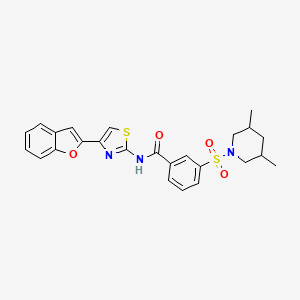
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2610931.png)

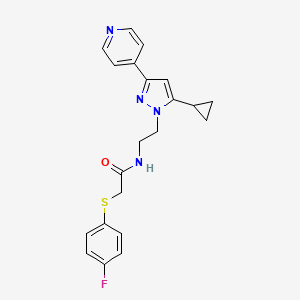

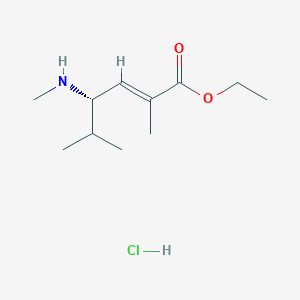
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2610937.png)

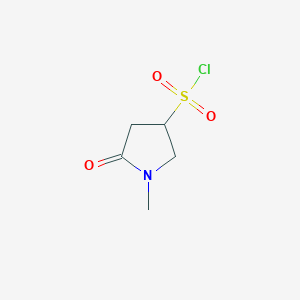
![(4-(Dimethylamino)phenyl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2610944.png)
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methylphenyl)propanoate](/img/structure/B2610946.png)

